2-Decen-1-one, 1-(1-piperidinyl)-, (2E)-
Description
2-Decen-1-one, 1-(1-piperidinyl)-, (2E)- is a piperidine-containing α,β-unsaturated ketone. Its structure comprises a 10-carbon aliphatic chain with a conjugated double bond (E-configuration) and a piperidinyl group at the carbonyl position. Piperidine derivatives are often studied for their bioactivity, particularly in enzyme inhibition and antimicrobial roles .
Properties
IUPAC Name |
(E)-1-piperidin-1-yldec-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-2-3-4-5-6-7-9-12-15(17)16-13-10-8-11-14-16/h9,12H,2-8,10-11,13-14H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDDXKUFMFRNPR-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147030-02-2 | |
| Record name | (2E)-1-(1-Piperidinyl)-2-decen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147030-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated carbonyl, followed by proton transfer and elimination of water to form the conjugated enaminone. The (E)-configuration is favored due to steric hindrance between the piperidine ring and the decenyl chain.
Advanced Methods: Thioamide Alkylation and Phosphite-Mediated Synthesis
A novel approach from recent literature involves thioamide intermediates, which are alkylated and subsequently treated with trimethyl phosphite to form enaminones.
Stepwise Procedure
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Thioamide Formation: React dec-2-en-1-one with thioacetamide in the presence of NaH.
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Alkylation: Treat the thioamide with methyl iodide or chloroacetone.
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Phosphite Mediation: Add trimethyl phosphite and DABCO (1,4-diazabicyclo[2.2.2]octane) at 90°C to eliminate sulfur and form the enaminone.
Advantages:
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Higher regioselectivity for the (E)-isomer.
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Compatibility with sterically hindered amines.
Limitations:
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Multi-step synthesis reduces overall yield.
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Requires stringent anhydrous conditions.
Crystallization and Purification Strategies
Purification of (E)-1-(piperidin-1-yl)dec-2-en-1-one is critical due to its tendency to form oily residues. Slow evaporation of ethanol or ethanol/ethyl acetate mixtures yields crystalline products.
Comparative Analysis of Synthesis Routes
| Method | Reactants | Conditions | Yield* | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Condensation | Dec-2-en-1-one, Piperidine | Reflux, Ethanol | Moderate | Simple, one-pot | Long reaction time |
| Mannich Condensation | Dec-2-en-1-one, Piperidine, HCHO | Acidic, 60–80°C | Low | Scalable | Byproduct formation |
| Thioamide Alkylation | Thioamide, Alkyl halide, Phosphite | 90°C, Anhydrous | High | High selectivity | Multi-step, costly reagents |
Chemical Reactions Analysis
Types of Reactions
2-Decen-1-one, 1-(1-piperidinyl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Decen-1-one, 1-(1-piperidinyl)-, (2E)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Decen-1-one, 1-(1-piperidinyl)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-Decen-1-one, 1-(1-piperidinyl)-, (2E)-, such as the piperidinyl group, unsaturated ketone backbone, or analogous substituents. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Piperidine-Containing Ketones
Chain Length and Unsaturation
- 2-Decen-1-one, 1-(1-piperidinyl)-, (2E)- : A medium-chain (10-carbon) structure with a single conjugated double bond. This balance of lipophilicity and reactivity may influence its interaction with biological targets.
- 1-(Piperidin-1-yl)tetradecan-1-one (C₁₉H₃₇NO): Fully saturated 14-carbon chain, likely increasing lipid solubility and membrane permeability compared to unsaturated analogs .
Functional Group Variations
- Piperine : Incorporates a benzodioxol ring, enabling interactions with aromatic residues in enzymes (e.g., CYP3A4). This contrasts with the aliphatic chains of 2-Decen-1-one derivatives .
Biological Activity
2-Decen-1-one, 1-(1-piperidinyl)-, (2E)-, also known as (E)-1-(piperidin-1-yl)dec-2-en-1-one, is a compound with the molecular formula and a molecular weight of approximately 237.38 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and chemical biology.
Chemical Structure
The chemical structure of 2-Decen-1-one, 1-(1-piperidinyl)-, (2E)- is characterized by a piperidine ring attached to a decenone moiety. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound are primarily linked to its interactions with various biological targets. Research has indicated that it may exhibit antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures often possess antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of 2-Decen-1-one may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies suggest that it can modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation.
Anticancer Properties
Preliminary investigations into the anticancer effects of similar compounds indicate that they may induce apoptosis in cancer cells. This effect is often mediated through the activation of caspases and other apoptotic pathways. Further research is needed to elucidate the specific mechanisms at play for 2-Decen-1-one.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cell lines |
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of piperidine derivatives, it was found that compounds similar to 2-Decen-1-one exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range effective for clinical applications.
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of piperidine derivatives revealed that treatment with these compounds led to a marked reduction in TNF-alpha levels in vitro. This suggests a potential mechanism through which 2-Decen-1-one could exert its anti-inflammatory effects.
Q & A
Advanced Research Question
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize binding poses with strong hydrogen bonds to the piperidinyl nitrogen or carbonyl oxygen.
- In Vitro Assays : Test cytotoxicity and receptor affinity using cell lines (e.g., HEK293) and compare to structurally related compounds (e.g., 1-(2-thienyl)piperidine derivatives ).
- SAR Optimization : Systematically modify substituents (e.g., alkyl chains on the decenone backbone) and assess impacts on bioactivity. Use ANOVA to identify statistically significant trends .
Ensure ethical compliance by adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design .
How should researchers approach the synthesis of (2E)-2-Decen-1-one, 1-(1-piperidinyl)- to ensure reproducibility and scalability for further studies?
Basic Research Question
- Route Selection : Opt for a Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ketone, ensuring stereochemical control. Confirm the (2E) configuration via NOE NMR .
- Purification : Use column chromatography with a gradient elution (hexane:EtOAc) to separate geometric isomers. Validate purity via GC-MS and elemental analysis.
- Scalability : Conduct stress tests under varied conditions (e.g., oxygen/moisture sensitivity) and document critical parameters (e.g., reaction time, catalyst loading) for protocol optimization .
What statistical and data-visualization tools are essential for analyzing contradictory results in the compound’s thermodynamic stability studies?
Advanced Research Question
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature). Use tools like R or Python’s SciPy for ANOVA and principal component analysis (PCA).
- Data Visualization : Generate heatmaps to correlate stability metrics (e.g., Gibbs free energy) with experimental conditions. Use parity plots to compare computational vs. experimental stability data .
- Error Analysis : Calculate confidence intervals for DSC (differential scanning calorimetry) measurements and report uncertainties transparently .
How can interdisciplinary approaches (e.g., biochemistry and materials science) expand the research applications of this compound?
Advanced Research Question
- Biochemistry : Investigate interactions with lipid bilayers using fluorescence anisotropy to assess membrane permeability.
- Materials Science : Explore its use as a ligand in metal-organic frameworks (MOFs) by testing coordination behavior with transition metals (e.g., Cu²⁺ or Zn²⁺) via UV-Vis titration .
- Cross-Disciplinary Validation : Collaborate with computational chemists to model interfacial interactions and with synthetic biologists to engineer microbial production pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
